Cas no 37434-59-6 ( )

  structure
  structure
Product Name: 
CAS No:37434-59-6
MF:C11H12O4
MW:208.210583686829
CID:922283
PubChem ID:343880
Update Time:2025-04-19

  Chemical and Physical Properties

Names and Identifiers

    • dimethyl 2-phenylmalonate
    • dimethyl 2-phenylpropanedioate
    • AC1L7ZAZ
    • dimethyl phenylmalonate
    • dimethyl-2-phenylmalonate
    • methyl phenylmalonate
    • NSC400449
    • phenyl-malonic acid dimethyl ester
    • Phenyl-malonsaeure-dimethylester
    • phenyl-propanedioic acid,dimethyl ester
    • SureCN3598733
    • HS-5941
    • dimethyl phenylpropanedioate
    • Dimethyl2-phenylmalonate
    • propanedioic acid, 2-phenyl-, dimethyl ester
    • 37434-59-6
    • CS-0260302
    • DTXSID50322103
    • SCHEMBL3598733
    • EN300-748994
    • DA-34816
    • MFCD00068966
    • AKOS024323678
    • NSC-400449
    • DIMETHYLPHENYLMALONATE
    • 1,3-dimethyl 2-phenylpropanedioate
    •  
    • Inchi: 1S/C11H12O4/c1-14-10(12)9(11(13)15-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3
    • InChI Key: FGDCQTFHGBAVJX-UHFFFAOYSA-N
    • SMILES: O(C)C(C(C(=O)OC)C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 208.07356
  • Monoisotopic Mass: 208.07355886g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 52.6Ų

Experimental Properties

  • Density: 1.2252 (rough estimate)
  • Melting Point: 51.6°C
  • Boiling Point: 307.4°C (rough estimate)
  • Refractive Index: 1.4570 (estimate)
  • PSA: 52.6
  • LogP: 1.11620

  Pricemore >>

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